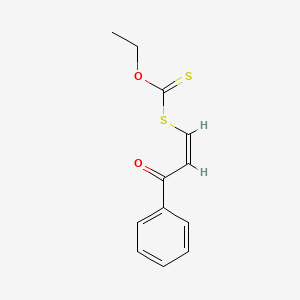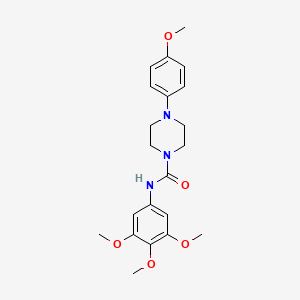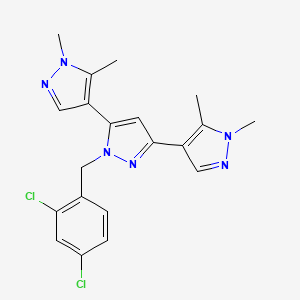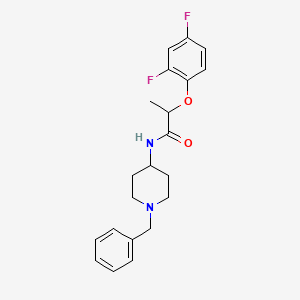![molecular formula C21H27NO4S B4700091 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
描述
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TBOA, is a compound that belongs to the family of arylsulfonamides. It has been widely studied for its potential as a therapeutic agent in the treatment of various neurological disorders. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of EAATs by TBOA leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
作用机制
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate in the brain. EAATs are expressed on both neurons and glial cells and play a critical role in regulating extracellular glutamate levels. The inhibition of EAATs by this compound leads to an increase in extracellular glutamate levels, which can enhance synaptic transmission and improve neuronal function. However, the increase in glutamate levels can also lead to excitotoxicity, which can cause neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in different disease models. In epilepsy models, this compound has been shown to reduce seizure activity and improve behavioral outcomes. In stroke models, this compound has been shown to reduce infarct size and improve neurological function. In traumatic brain injury models, this compound has been shown to reduce neuronal damage and improve cognitive function. However, the effects of this compound can vary depending on the dose, duration of treatment, and disease model.
实验室实验的优点和局限性
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for EAATs. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its potential for excitotoxicity and the need for careful dose optimization. This compound can also have off-target effects on other transporters and receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide and its derivatives. One area of research is the development of more selective and potent inhibitors of EAATs. Another area of research is the evaluation of the therapeutic potential of this compound in different disease models, including neurodegenerative diseases and psychiatric disorders. The mechanisms underlying the effects of this compound on neuronal function and synaptic plasticity also need to be further elucidated. Finally, the potential for this compound to be used in combination with other therapeutic agents needs to be explored.
科学研究应用
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. This compound has been shown to increase extracellular glutamate levels in the brain, which can enhance synaptic transmission and improve neuronal function. However, the increase in glutamate levels can also lead to excitotoxicity, which can cause neuronal damage and cell death. Therefore, the therapeutic potential of this compound needs to be carefully evaluated in different disease models.
属性
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-21(2,3)14-7-9-16(10-8-14)27-13-19(23)22-15-11-17(24-4)20(26-6)18(12-15)25-5/h7-12H,13H2,1-6H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFSQMRFBGTGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)

![6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)

![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)

![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)
![5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione](/img/structure/B4700121.png)

